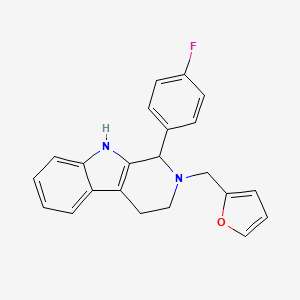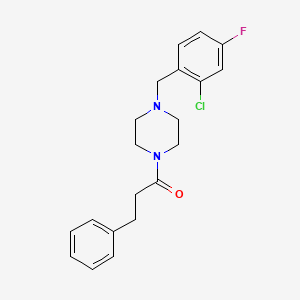
1-(4-fluorophenyl)-2-(2-furylmethyl)-2,3,4,9-tetrahydro-1H-beta-carboline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-fluorophenyl)-2-(2-furylmethyl)-2,3,4,9-tetrahydro-1H-beta-carboline, also known as harmine, is a naturally occurring beta-carboline alkaloid found in a variety of plants, such as Banisteriopsis caapi, Peganum harmala, and Passiflora incarnata. Harmine has been used for centuries in traditional medicine practices and has recently gained attention in scientific research for its potential therapeutic applications.
作用機序
Harmine's mechanism of action is complex and not fully understood. It has been shown to interact with various receptors and enzymes in the body, including the serotonin receptor, monoamine oxidase A, and protein kinases. Harmine has also been shown to inhibit the activity of the DYRK1A enzyme, which is involved in the regulation of neuronal development and function.
Biochemical and Physiological Effects:
Harmine has been shown to have various biochemical and physiological effects in the body. It has been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. Harmine has also been shown to increase the activity of antioxidant enzymes, which protect cells from oxidative stress. In addition, 1-(4-fluorophenyl)-2-(2-furylmethyl)-2,3,4,9-tetrahydro-1H-beta-carboline has been shown to modulate the immune system, including increasing the production of cytokines and activating T-cells.
実験室実験の利点と制限
Harmine has several advantages for lab experiments, including its availability and low cost. It is also relatively stable and can be stored for long periods of time. However, 1-(4-fluorophenyl)-2-(2-furylmethyl)-2,3,4,9-tetrahydro-1H-beta-carboline has some limitations, including its low solubility in water and its potential toxicity at high doses.
将来の方向性
There are several future directions for 1-(4-fluorophenyl)-2-(2-furylmethyl)-2,3,4,9-tetrahydro-1H-beta-carboline research. In neuroscience, further studies are needed to determine the optimal dose and duration of 1-(4-fluorophenyl)-2-(2-furylmethyl)-2,3,4,9-tetrahydro-1H-beta-carboline treatment for neurodegenerative diseases. In oncology, studies are needed to determine the efficacy of 1-(4-fluorophenyl)-2-(2-furylmethyl)-2,3,4,9-tetrahydro-1H-beta-carboline as a cancer treatment in humans. In infectious diseases, further studies are needed to determine the potential of 1-(4-fluorophenyl)-2-(2-furylmethyl)-2,3,4,9-tetrahydro-1H-beta-carboline as a treatment for other viral infections. Additionally, there is potential for 1-(4-fluorophenyl)-2-(2-furylmethyl)-2,3,4,9-tetrahydro-1H-beta-carboline to be used in combination with other drugs to enhance its therapeutic effects.
合成法
Harmine can be synthesized through several methods, including extraction from natural sources or chemical synthesis. The most common method for chemical synthesis involves the condensation of harmaline and 4-fluorobenzaldehyde in the presence of a reducing agent, such as sodium borohydride.
科学的研究の応用
Harmine has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, oncology, and infectious diseases. In neuroscience, 1-(4-fluorophenyl)-2-(2-furylmethyl)-2,3,4,9-tetrahydro-1H-beta-carboline has been shown to have neuroprotective effects and to enhance neurogenesis, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In oncology, 1-(4-fluorophenyl)-2-(2-furylmethyl)-2,3,4,9-tetrahydro-1H-beta-carboline has been shown to have anti-cancer properties, including inhibiting tumor growth and inducing apoptosis in cancer cells. In infectious diseases, 1-(4-fluorophenyl)-2-(2-furylmethyl)-2,3,4,9-tetrahydro-1H-beta-carboline has been shown to have antiviral properties, including inhibiting the replication of the hepatitis C virus.
特性
IUPAC Name |
1-(4-fluorophenyl)-2-(furan-2-ylmethyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN2O/c23-16-9-7-15(8-10-16)22-21-19(18-5-1-2-6-20(18)24-21)11-12-25(22)14-17-4-3-13-26-17/h1-10,13,22,24H,11-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNKWAPDRBOXSLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=C1C3=CC=CC=C3N2)C4=CC=C(C=C4)F)CC5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}-1-propanesulfonamide](/img/structure/B6041537.png)
![2-cyano-3-[5-(2-nitrophenyl)-2-furyl]-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B6041545.png)
![2-{[3-(2-hydroxyethyl)-4-isobutyl-1-piperazinyl]methyl}-3-methoxyphenol](/img/structure/B6041552.png)
![2-phenyl-4-[2-(1H-pyrrol-1-yl)benzoyl]morpholine](/img/structure/B6041560.png)
![N-(1,5-dimethyl-1H-pyrazol-3-yl)-1-(1-{[(1,5-dimethyl-1H-pyrazol-3-yl)amino]carbonyl}propyl)-1H-pyrazole-3-carboxamide](/img/structure/B6041570.png)
![N-{2-[(2,6-dimethylphenyl)amino]-1-methyl-2-oxoethyl}-2-fluorobenzamide](/img/structure/B6041577.png)
![N'-{[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylene}-1-(ethylsulfonyl)-3-piperidinecarbohydrazide](/img/structure/B6041581.png)

![(2-chloro-6-ethoxy-4-{[2-(2-naphthylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B6041597.png)
![1-benzyl-4-{3-[1-(1H-imidazol-4-ylcarbonyl)-3-piperidinyl]propanoyl}piperazine](/img/structure/B6041601.png)
![N-(1-{1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-4-phenylbutanamide](/img/structure/B6041605.png)
![2-fluoro-N-[2-(4-methyl-5-{[(4-oxo-3,4-dihydro-2-quinazolinyl)methyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B6041611.png)
![2-chloro-4-{[4-(2-fluoro-4-methoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B6041636.png)
![N'-(2-hydroxy-3-methylbenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B6041642.png)